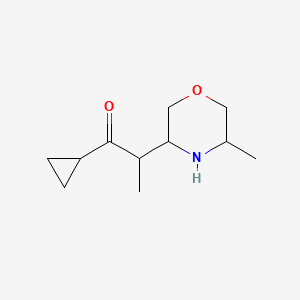
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one is an organic compound with the molecular formula C₁₁H₁₉NO₂. This compound is known for its unique structure, which includes a cyclopropyl group and a morpholine ring. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one typically involves the reaction of cyclopropyl ketone with 5-methylmorpholine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one involves its interaction with specific molecular targets. The cyclopropyl group and morpholine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-2-(5-methylmorpholin-4-yl)propan-1-one: Similar structure but with a different position of the methyl group.
2-(3-methylmorpholin-4-yl)propan-1-amine: Contains a morpholine ring but with an amine group instead of a ketone.
3-(2-methylmorpholin-4-yl)propan-1-ol: Similar structure but with an alcohol group.
Uniqueness
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the morpholine ring enhances its solubility and reactivity.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one |
InChI |
InChI=1S/C11H19NO2/c1-7-5-14-6-10(12-7)8(2)11(13)9-3-4-9/h7-10,12H,3-6H2,1-2H3 |
InChI Key |
FBNRZEPRAJDNDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1)C(C)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


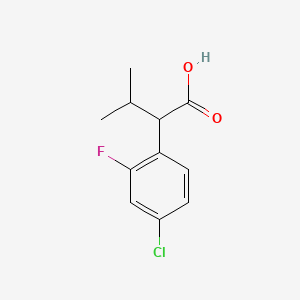
![3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13319398.png)
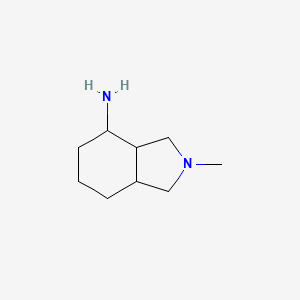
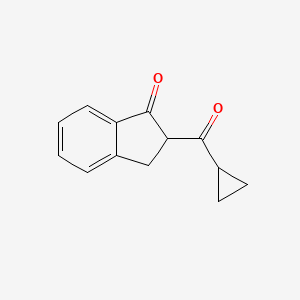
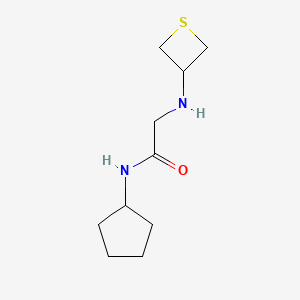
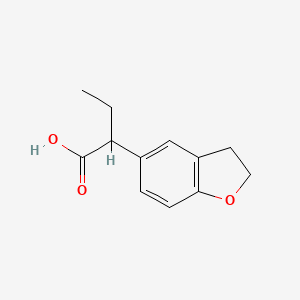
![Benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13319421.png)
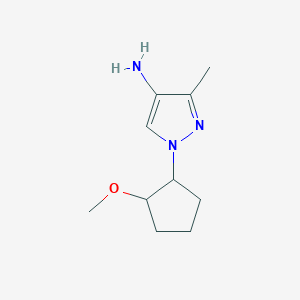
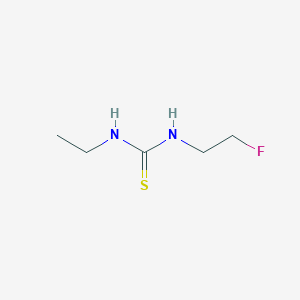
![N'-Hydroxy-2-[(2-methylpropyl)sulfanyl]ethanimidamide](/img/structure/B13319444.png)
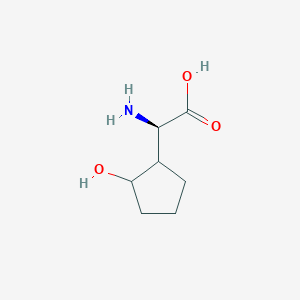
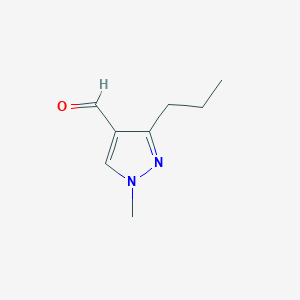
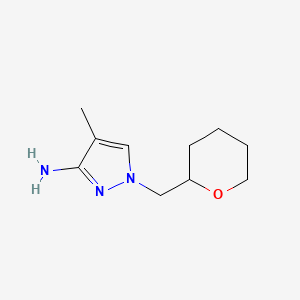
![3-[(3-Methylbut-3-en-1-yl)oxy]azetidine](/img/structure/B13319472.png)
